molecular formula C10H11N3O B1268405 3-Amino-2-ethylquinazolin-4(3H)-one CAS No. 50547-51-8

3-Amino-2-ethylquinazolin-4(3H)-one

Cat. No.: B1268405
CAS No.: 50547-51-8
M. Wt: 189.21 g/mol
InChI Key: VAXBRNDGRQUZHY-UHFFFAOYSA-N
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Description

3-Amino-2-ethylquinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazolinone core with an amino group at the third position and an ethyl group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-ethylquinazolin-4(3H)-one can be achieved through various methods. One common approach involves the cyclization of anthranilic acid derivatives with appropriate reagents. For instance, the reaction of 2-ethylbenzoyl chloride with anthranilic acid in the presence of a base such as sodium hydroxide can yield the desired quinazolinone compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This could include the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-ethylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The amino group at the third position can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinazolinones.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted quinazolinones.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research has explored its use as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-2-ethylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

    3-Aminoquinazolin-4(3H)-one: Lacks the ethyl group at the second position.

    2-Ethylquinazolin-4(3H)-one: Lacks the amino group at the third position.

    4(3H)-Quinazolinone: The parent compound without any substituents.

Uniqueness: 3-Amino-2-ethylquinazolin-4(3H)-one is unique due to the presence of both the amino group at the third position and the ethyl group at the second position. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other quinazolinone derivatives.

Properties

IUPAC Name

3-amino-2-ethylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-2-9-12-8-6-4-3-5-7(8)10(14)13(9)11/h3-6H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXBRNDGRQUZHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=O)N1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20341947
Record name 3-Amino-2-ethylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50547-51-8
Record name 3-Amino-2-ethylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-2-ethyl-4(3H)-quinazolinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 3-Amino-2-ethylquinazolin-4(3H)-one?

A1: this compound [] has the molecular formula C10H11N3O. Its structure has been confirmed using spectroscopic techniques, including 1H NMR and 13C NMR [, ]. The molecule is planar, including the ethyl group, with a N—C—C—C torsion angle of 1.5 (2)° [].

Q2: What are the applications of this compound in organic synthesis?

A2: this compound is a valuable reagent in organic synthesis. It serves as a precursor for generating aziridines, important building blocks in organic chemistry. This reaction utilizes lead tetra-acetate (LTA) as an oxidant and is significantly enhanced by the addition of trifluoroacetic acid (TFA) []. The inclusion of TFA likely improves the reaction yield by protonating the quinazolone ring, facilitating the formation of a reactive intermediate []. Additionally, the 2-methyl group in similar quinazolinone structures can be regiospecifically lithiated and subsequently reacted with various electrophiles. This allows for the introduction of diverse substituents at the 2-position of the quinazolinone ring, expanding its synthetic utility [].

Q3: Can you describe the crystal structure and intermolecular interactions of this compound?

A3: In the crystal structure, this compound molecules are arranged in a head-to-tail fashion along the a-axis, exhibiting π–π interactions with a centroid-to-centroid distance of 3.6664 (8) Å []. Additionally, N—H⋯O hydrogen bonds contribute to the formation of an R 2 2(10) ring, leading to a 'step' structure within the crystal lattice [].

Q4: Has this compound been explored for biological activity?

A4: While this compound itself hasn't been extensively studied for biological activity, its derivatives have shown promising results. Novel benzylidenaminoquinazolin-4(3H)-one derivatives, synthesized from this compound, exhibit inhibitory activity against metabolic enzymes like α-glucosidase, acetylcholinesterase, and human carbonic anhydrases I and II []. This suggests potential applications for these derivatives in treating conditions like diabetes, Alzheimer's disease, and glaucoma.

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